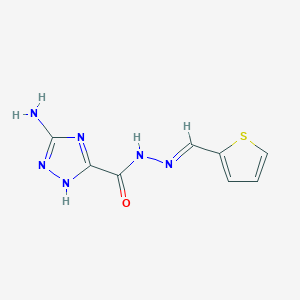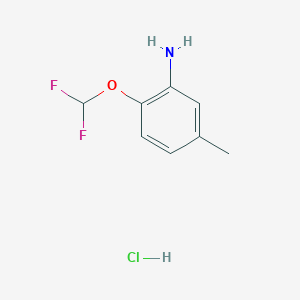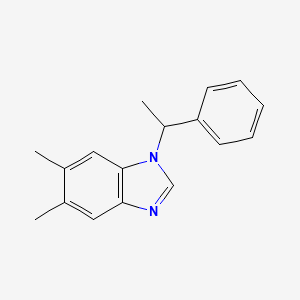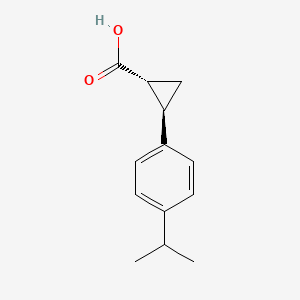
3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases and has been shown to have a variety of biological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Sulfonamide Derivatives
- A study by Janosik et al. (2006) explored the efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles, leading to the direct synthesis of corresponding sulfonamides. This protocol allows for clean and simple operations, facilitating the creation of various sulfonamide derivatives, which are significant in medicinal chemistry (Janosik et al., 2006).
Reactions with Nitrogen Nucleophiles
- The work by Obafemi (1982) describes reactions of similar compounds, demonstrating the versatility of these chemicals in producing a range of sulfonamides through reactions with nitrogen nucleophiles. Such versatility is crucial in the synthesis of complex organic molecules (Obafemi, 1982).
Antibacterial and Surface Activity
- Research by El-Sayed (2006) shows the synthesis of 1,2,4-triazole derivatives from related compounds, highlighting their potential antibacterial properties and surface activity. This indicates the role of these compounds in the development of new antibacterial agents and their possible industrial applications (El-Sayed, 2006).
Application in Anticancer Research
- A study by Redda et al. (2011) involves the synthesis of benzamide/benzene sulfonamide derivatives, indicating their potential as anticancer agents. This research highlights the importance of such compounds in the development of novel therapeutic agents for cancer treatment (Redda et al., 2011).
Novel Synthesis Methods
- The work by Ran et al. (2014) focuses on the synthesis of 3-pyrrolin-2-ones using 1-sulfonyl 1,2,3-triazole, showcasing innovative methods in synthesizing biologically relevant compounds. This is significant for advancing synthetic methodologies in organic chemistry (Ran et al., 2014).
Eigenschaften
IUPAC Name |
3-chloro-5-(2,2,2-trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl5NO3S/c7-2-1-3(4(13)6(8,9)10)12-5(2)16(11,14)15/h1,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBIOUCWMOUSMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Cl)S(=O)(=O)Cl)C(=O)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2410329.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2410332.png)


![2,5-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2410335.png)
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410336.png)
![ethyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2410338.png)





